
1-Benzyl-5-hydroxyimidazolidine-2,4-dione
Overview
Description
1-Benzyl-5-hydroxyimidazolidine-2,4-dione, also known as BHIM, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BHIM has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
1-Benzyl-5-hydroxyimidazolidine-2,4-dione exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to improve glucose metabolism and insulin sensitivity. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione. One area of interest is the development of more stable analogs of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione that can be used in vivo. Another area of interest is the investigation of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-Benzyl-5-hydroxyimidazolidine-2,4-dione and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione can be synthesized through a multistep process and has been extensively studied for its potential therapeutic applications in various diseases. Future research on 1-Benzyl-5-hydroxyimidazolidine-2,4-dione should focus on the development of more stable analogs and the investigation of its potential therapeutic applications in combination with other drugs or therapies.
Scientific Research Applications
1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 1-Benzyl-5-hydroxyimidazolidine-2,4-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
properties
CAS RN |
110668-56-9 |
|---|---|
Product Name |
1-Benzyl-5-hydroxyimidazolidine-2,4-dione |
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-benzyl-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5,9,14H,6H2,(H,11,13,15) |
InChI Key |
XERNRFRHTSHCDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)O |
synonyms |
5-Hydroxy-1-(phenylmethyl)-2,4-imidazolindion |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

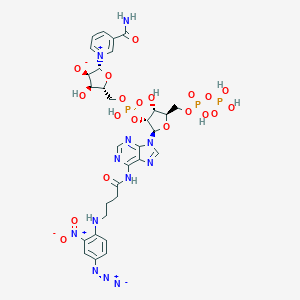
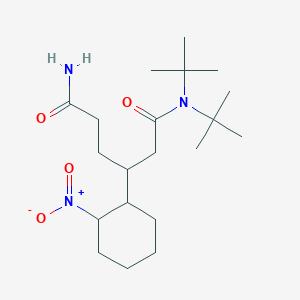
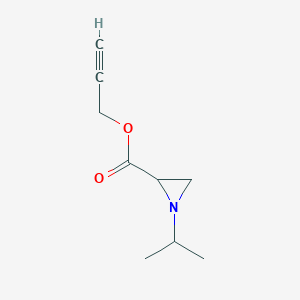
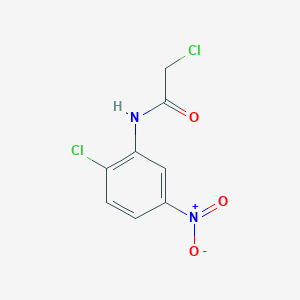
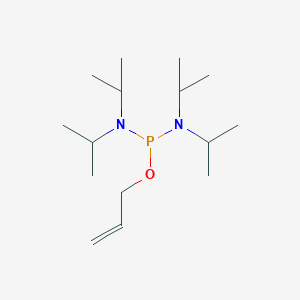

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
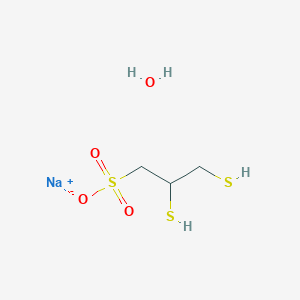





![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)